molecular formula C6H7ClN2O B1587467 2-Chloro-4-ethoxy-pyrimidine CAS No. 83774-09-8

2-Chloro-4-ethoxy-pyrimidine

Cat. No. B1587467
CAS RN: 83774-09-8
M. Wt: 158.58 g/mol
InChI Key: PXTBPZQWBZWDFS-UHFFFAOYSA-N
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Patent
US05439910

Procedure details

A solution of 2-chloro-4-ethoxy pyrimidine (20 g from the reaction of 1 equivalent of sodium ethoxide with 2,4-dichloropyrimidine at 0°-5° C.) in ether (50 ml) was added to ice cooled trimethylamine (50 ml of a 30% aqueous solution). After stirring the mixture for 2 hours a solution of potassium cyanide (9.0 g) in water (50 ml) was added and the resulting mixture was stirred vigorously at room temperature. After 16 hours the reaction mixture was extracted with ether (3×50 ml) and the combined extracts were washed with brine, dried and concentrated to give 2-cyano-4-ethoxypyrimidine (14.6 g, 77% yield) as a pale yellow liquid which gradually crystallised (m.p. 35° C.); 1H NMR (270 MHz): δ1.42(3H,t), 4.49(2H,q), 6.89(1H,d), 8.49(1H,d) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([O:8][CH2:9][CH3:10])[CH:5]=[CH:4][N:3]=1.[O-]CC.[Na+].Cl[C:16]1N=C(Cl)C=C[N:17]=1.CN(C)C.[C-]#N.[K+]>CCOCC.O>[C:16]([C:2]1[N:7]=[C:6]([O:8][CH2:9][CH3:10])[CH:5]=[CH:4][N:3]=1)#[N:17] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
9 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred vigorously at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to ice
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
After 16 hours the reaction mixture was extracted with ether (3×50 ml)
Duration
16 h
WASH
Type
WASH
Details
the combined extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NC=CC(=N1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.